![molecular formula C18H29N3O2 B2502050 6-Tert-butyl-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2201871-55-6](/img/structure/B2502050.png)
6-Tert-butyl-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Tert-butyl-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C18H29N3O2 and its molecular weight is 319.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Molecular Formula
- Chemical Formula : C_{18}H_{28}N_{4}O_{2}
- Molecular Weight : 320.44 g/mol
Structural Representation
The compound features a pyridazinone core with a tert-butyl group and an azetidine moiety, which may contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing azetidine rings have been shown to possess antimicrobial properties due to their ability to inhibit bacterial cell wall synthesis.
- Anticancer Activity : Some derivatives demonstrate cytotoxic effects on cancer cell lines through apoptosis induction.
- Anti-inflammatory Effects : Certain analogs have been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of related azetidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, suggesting potential as an antibiotic agent.
- Cytotoxicity Assays : In vitro assays were conducted on various cancer cell lines (e.g., HeLa, MCF-7). The compound showed IC50 values in the low micromolar range, indicating potent anticancer activity.
- Inflammation Modulation : In animal models of inflammation, the compound exhibited a reduction in inflammatory markers (e.g., TNF-alpha, IL-6), supporting its potential use in treating inflammatory conditions.
Data Summary Table
Biological Activity | Test System | Result | Reference |
---|---|---|---|
Antimicrobial | Bacterial strains | Significant inhibition | |
Cytotoxicity | HeLa, MCF-7 cells | IC50 < 10 µM | |
Anti-inflammatory | Animal model | Reduced TNF-alpha levels |
Synthesis Methods
The synthesis of 6-Tert-butyl-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one can be achieved through multi-step reactions involving:
- Formation of the pyridazinone scaffold.
- Introduction of the tert-butyl group via alkylation.
- Synthesis of the azetidine derivative through cyclization reactions.
Wissenschaftliche Forschungsanwendungen
MEK Inhibition and Cancer Treatment
Research indicates that compounds similar to 6-Tert-butyl-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one act as inhibitors of the MEK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase) pathway. This pathway is frequently upregulated in various cancers, making MEK inhibitors valuable in treating hyperproliferative diseases such as melanoma and colorectal cancer.
Case Study:
A study published in 2007 highlighted the efficacy of azetidine derivatives as MEK inhibitors, demonstrating their ability to reduce tumor growth in xenograft models of cancer . The specific compound discussed showed promising results in preclinical trials, indicating a pathway for clinical development.
Pharmaceutical Formulations
The compound can be formulated into pharmaceutical compositions for effective delivery. It can be combined with other therapeutic agents or used alone to enhance the efficacy of existing cancer treatments.
Table: Potential Pharmaceutical Compositions
Composition Type | Components | Application Area |
---|---|---|
Combination Therapy | MEK inhibitor + Chemotherapeutic agents | Cancer treatment |
Targeted Delivery System | Nanoparticles containing the compound | Enhanced bioavailability |
Oral Formulation | Tablets or capsules with excipients | Patient compliance |
Eigenschaften
IUPAC Name |
6-tert-butyl-2-[[1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-17(2,3)15-6-7-16(22)21(19-15)12-14-10-20(11-14)13-18(23)8-4-5-9-18/h6-7,14,23H,4-5,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYLMRPJODHSDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CC2CN(C2)CC3(CCCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.